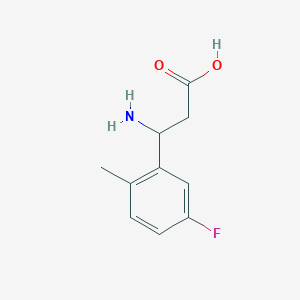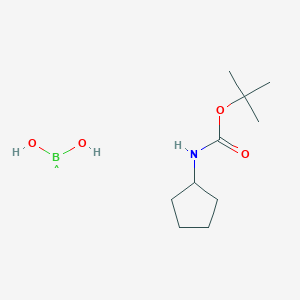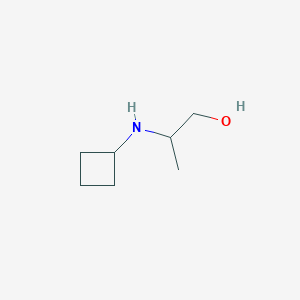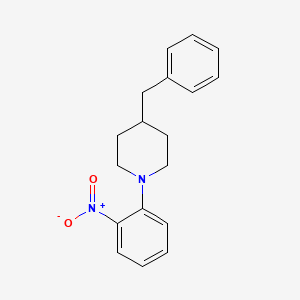![molecular formula C19H25N9O B12273326 9-methyl-6-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12273326.png)
9-methyl-6-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-methyl-6-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is a complex organic compound with a unique structure that combines purine, piperazine, and pyrimidine moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-6-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine typically involves multi-step organic synthesis. The process begins with the preparation of the purine core, followed by the introduction of the piperazine and pyrimidine groups. Common reagents used in these reactions include alkylating agents, nucleophiles, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
9-methyl-6-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
9-methyl-6-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-methyl-6-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl derivatives: Share the pyrimidine and morpholine moieties.
Piperazine derivatives: Contain the piperazine ring structure.
Purine analogs: Have the purine core structure.
Uniqueness
9-methyl-6-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is unique due to its combination of purine, piperazine, and pyrimidine moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not observed with simpler analogs.
Propriétés
Formule moléculaire |
C19H25N9O |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
4-[4-methyl-6-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C19H25N9O/c1-14-11-15(24-19(23-14)28-7-9-29-10-8-28)26-3-5-27(6-4-26)18-16-17(20-12-21-18)25(2)13-22-16/h11-13H,3-10H2,1-2H3 |
Clé InChI |
XNKRBGBPXSGQFI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC5=C4N=CN5C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B12273252.png)




![2-tert-butyl-1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12273284.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(3-fluorophenyl)propanoic acid](/img/structure/B12273290.png)
![6,7,8-Trimethoxy-n-[(3-methoxyphenyl)methyl]-4-quinazolinamine](/img/structure/B12273291.png)
![11-(6-Chloro-1,3-benzoxazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B12273301.png)
![N-[5-({4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12273312.png)
![N,N-dimethyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12273314.png)
![3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12273322.png)
![N-(2-ethoxyphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12273325.png)
